![molecular formula C17H23N3O2 B2541864 (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-99-3](/img/structure/B2541864.png)
(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to a class of drugs called CB1 receptor antagonists, which are being investigated for their ability to treat a range of medical conditions.
Wirkmechanismus
The mechanism of action of (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide involves blocking the activity of the CB1 receptor, which is found in various tissues throughout the body, including the brain, liver, and adipose tissue. By blocking this receptor, (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide can reduce food intake and increase energy expenditure, leading to weight loss.
Biochemical and Physiological Effects
In addition to its effects on weight loss, (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide has been shown to have other biochemical and physiological effects. For example, studies have shown that this compound can improve insulin sensitivity and reduce inflammation in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide in laboratory experiments is its well-characterized mechanism of action and pharmacokinetics. However, one of the limitations is that it can be difficult to administer this compound to animals in a controlled manner, as it is typically given orally and may have variable absorption and metabolism.
Zukünftige Richtungen
There are several future directions for research on (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide and related CB1 receptor antagonists. One area of interest is the development of more selective and potent compounds with fewer side effects. Another area of research is the investigation of the long-term effects of CB1 receptor blockade on metabolic health and other physiological processes. Finally, there is interest in exploring the potential of CB1 receptor antagonists for the treatment of other medical conditions, such as addiction and pain.
Synthesemethoden
The synthesis of (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide involves several steps, including the reaction of 1-cyanopropene oxide with 3-(bromomethyl)phenylboronic acid, followed by a palladium-catalyzed coupling reaction with 4-(dimethylamino)but-2-enal. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide has been studied extensively for its potential as a therapeutic agent in various medical conditions. One of the most promising areas of research is its potential as a treatment for obesity and related metabolic disorders. Studies have shown that CB1 receptor antagonists like (E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide can reduce food intake and body weight in animal models and humans.
Eigenschaften
IUPAC Name |
(E)-N-[[3-(1-cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-15(12-18)22-16-8-5-7-14(11-16)13-19-17(21)9-6-10-20(2)3/h5-9,11,15H,4,10,13H2,1-3H3,(H,19,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSZSJVBOLTXTH-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.